
N-(4-Nitrophenyl)pyridine-2-carboximidohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Nitrophenyl)pyridine-2-carboximidohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a nitrophenyl group attached to a pyridine ring through a carboximidohydrazide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Nitrophenyl)pyridine-2-carboximidohydrazide typically involves the reaction of 4-nitroaniline with pyridine-2-carboxylic acid hydrazide. The reaction is carried out in the presence of a suitable condensing agent such as carbodiimide or thionyl chloride to facilitate the formation of the carboximidohydrazide linkage .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-Nitrophenyl)pyridine-2-carboximidohydrazide can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-Nitrophenyl)pyridine-2-carboximidohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with anti-inflammatory or anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-Nitrophenyl)pyridine-2-carboximidohydrazide involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, which may lead to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, leading to various biological effects. The pyridine ring can also participate in coordination with metal ions, influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
N-(4-Nitrophenyl)pyridine-2-carboximidoyl chloride: Similar structure but with a chloride group instead of a hydrazide linkage.
2-(4-Nitrophenyl)pyridine: Lacks the carboximidohydrazide linkage, making it structurally simpler.
Uniqueness
N-(4-Nitrophenyl)pyridine-2-carboximidohydrazide is unique due to the presence of both the nitrophenyl and pyridine groups linked through a carboximidohydrazide moiety. This unique structure allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
81718-80-1 |
|---|---|
Molecular Formula |
C12H11N5O2 |
Molecular Weight |
257.25 g/mol |
IUPAC Name |
N-amino-N-(4-nitrophenyl)pyridine-2-carboximidamide |
InChI |
InChI=1S/C12H11N5O2/c13-12(11-3-1-2-8-15-11)16(14)9-4-6-10(7-5-9)17(18)19/h1-8,13H,14H2 |
InChI Key |
APXXHKKDIBBBHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(=N)N(C2=CC=C(C=C2)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-[5-(fluoromethyl)-3,4-dihydroxy-2-oxolanyl]-3H-purin-6-one](/img/structure/B14411354.png)


![3-{2-[2-Ethoxy-1-propen-1-yl]-1,3-benzoxazol-3-ium-3-yl}-1-propanesulfonate](/img/structure/B14411370.png)
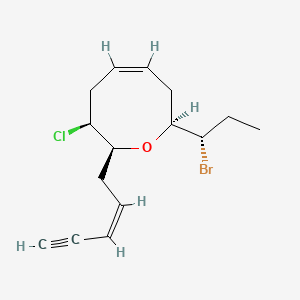

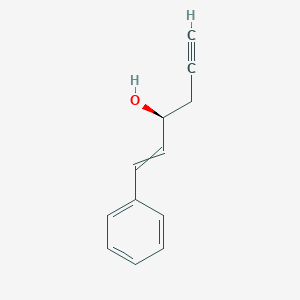
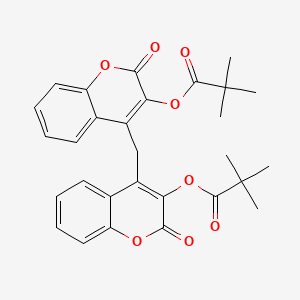
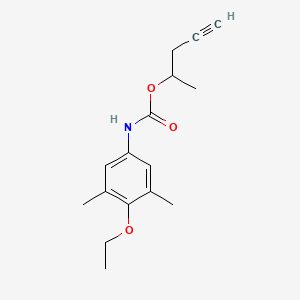

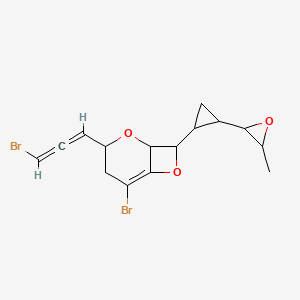
![3,3'-Dimethyl[2,2'-binaphthalene]-1,1',6,6',7,7'-hexol](/img/structure/B14411432.png)
![N-(5,6-Dichloro-2-thiabicyclo[2.2.1]heptan-3-ylidene)hydroxylamine](/img/structure/B14411444.png)

